molecular formula C9H17NO3 B13995353 Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate CAS No. 391642-57-2

Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate

Katalognummer: B13995353
CAS-Nummer: 391642-57-2
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: QPZWOTJKMZYMQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate is a chemical compound with the molecular formula C9H17NO3 It is characterized by the presence of an ester group, a secondary amine, a hydroxyl group, and a double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypropylamine with methyl 4-pentenoate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the saturated ester.

    Substitution: The major products are the substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The presence of functional groups such as the hydroxyl and amine groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-aminopent-4-enoate
  • Methyl 2-(3-hydroxypropylamino)butanoate
  • Ethyl 2-[(3-hydroxypropyl)amino]pent-4-enoate

Uniqueness

Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate is unique due to the combination of its functional groups and the presence of a double bond. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research.

Eigenschaften

CAS-Nummer

391642-57-2

Molekularformel

C9H17NO3

Molekulargewicht

187.24 g/mol

IUPAC-Name

methyl 2-(3-hydroxypropylamino)pent-4-enoate

InChI

InChI=1S/C9H17NO3/c1-3-5-8(9(12)13-2)10-6-4-7-11/h3,8,10-11H,1,4-7H2,2H3

InChI-Schlüssel

QPZWOTJKMZYMQG-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CC=C)NCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.